
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide involves several steps. One common synthetic route starts with the preparation of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. This intermediate is then treated with various reagents to introduce the iodoacetamide group. The reaction conditions typically involve the use of solvents like acetic acid and reagents such as maleic anhydride, acetyl chloride, and benzene sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The iodo group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pyrazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of microbial or cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide can be compared with other pyrazole derivatives, such as:
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Pyrazolopyrimidinone: Another pyrazole derivative with potential biological activities, including antimicrobial and anticancer properties.
Pyrazolopyridine: Known for its diverse biological activities, this compound is structurally similar but has different functional groups.
The uniqueness of this compound lies in its specific structural features, such as the presence of the iodoacetamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
189757-40-2 |
|---|---|
Molecular Formula |
C18H13IN4O |
Molecular Weight |
428.2 g/mol |
IUPAC Name |
N-(4-cyano-2,5-diphenylpyrazol-3-yl)-2-iodoacetamide |
InChI |
InChI=1S/C18H13IN4O/c19-11-16(24)21-18-15(12-20)17(13-7-3-1-4-8-13)22-23(18)14-9-5-2-6-10-14/h1-10H,11H2,(H,21,24) |
InChI Key |
QDSJKOXHZMLDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C#N)NC(=O)CI)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)

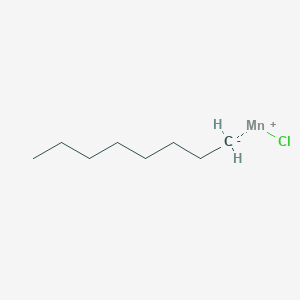
![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)

![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
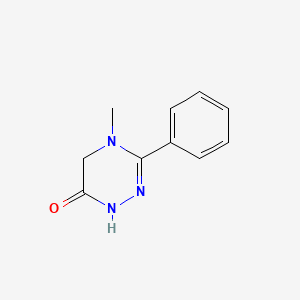
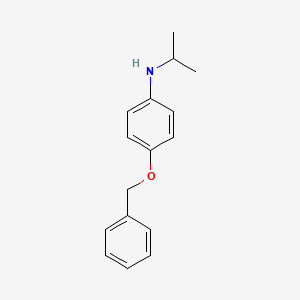
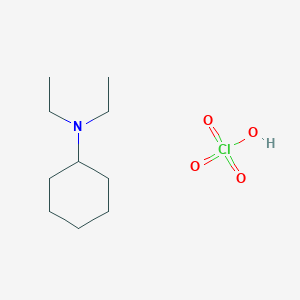
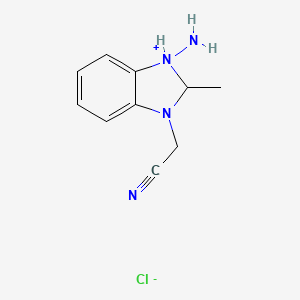
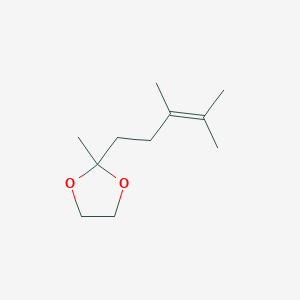
![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)

![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)
